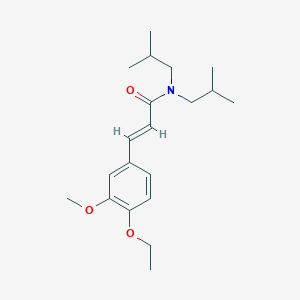

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide

Description

This compound is an α,β-unsaturated acrylamide derivative featuring a 4-ethoxy-3-methoxyphenyl group at the β-position and a bis(2-methylpropyl)amide moiety at the α-position. The (2E)-stereochemistry indicates a trans configuration across the double bond, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-7-24-18-10-8-17(12-19(18)23-6)9-11-20(22)21(13-15(2)3)14-16(4)5/h8-12,15-16H,7,13-14H2,1-6H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBTWYBJNEULK-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)N(CC(C)C)CC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)N(CC(C)C)CC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: 4-ethoxy-3-methoxybenzaldehyde, N,N-bis(2-methylpropyl)amine, and acryloyl chloride.

Step 1: Formation of the intermediate by reacting 4-ethoxy-3-methoxybenzaldehyde with N,N-bis(2-methylpropyl)amine under acidic conditions to form an imine.

Step 2: The imine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to increase reaction efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.

Major Products

Oxidation: Products might include carboxylic acids or aldehydes.

Reduction: Products could include primary or secondary amines.

Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

Material Science:

Mechanism of Action

The mechanism of action for (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of acrylamide derivatives with varying aryl and amide substituents. Key analogs include:

Key Observations

- Substituent Impact on Bioactivity: The presence of hydroxyl and methoxy groups on the aryl ring (as in compound 2 from ) correlates with significant anti-inflammatory activity (NO inhibition). The target compound’s 4-ethoxy-3-methoxyphenyl group may confer similar properties, though the ethoxy group could alter solubility or metabolic stability .

- Amide Group Variations : The bis(2-methylpropyl)amide in the target compound likely enhances lipophilicity compared to benzyl or chloro-fluorophenyl amides in analogs . This could influence membrane permeability or pharmacokinetics.

- Steric and Electronic Effects : The trans (E) configuration across the acrylamide double bond is conserved in all analogs, which may stabilize interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.39 g/mol

The structure features a prop-2-enamide backbone with ethoxy and methoxy substituents that may influence its biological properties.

Research indicates that (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Growth : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases and increasing the expression of death receptors such as DR5 and DR6. This mechanism was observed in studies involving related compounds like MMPP, which demonstrated significant anti-cancer effects against colon cancer cells through the modulation of the IKKβ signaling pathway .

- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation, such as the NLRP3 inflammasome. This is crucial in conditions like chronic inflammatory diseases and neurodegeneration .

Case Study: Anti-Cancer Activity

In a recent study, a related compound, MMPP, was evaluated for its anti-cancer effects. The results showed that MMPP significantly inhibited colon cancer cell growth in vitro and in vivo. The treatment led to increased apoptosis markers and reduced tumor size in xenograft models, suggesting that similar derivatives could be effective against various cancers .

| Study Parameter | Result |

|---|---|

| Cell Line | Colon cancer cells |

| Treatment Concentration | 0-15 µg/mL |

| Key Findings | Induction of apoptosis; increased DR5/DR6 expression; reduced tumor growth |

Inflammatory Response Modulation

Another aspect of research focused on the compound's potential to modulate inflammatory responses. It was found that treatment with related compounds could shift microglial activation from a pro-inflammatory state (M1) to a homeostatic state (M2), which is beneficial in neurodegenerative conditions .

| Inflammation Model | Result |

|---|---|

| Microglial Activation | Shift from M1 to M2 phenotype |

| Cytokine Profile | Decreased pro-inflammatory cytokines |

Q & A

Q. Q1: What synthetic methodologies are optimal for preparing (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide, and how can reaction conditions be optimized?

A1: The compound can be synthesized via a two-step protocol:

Esterification : React 4-ethoxy-3-methoxycinnamic acid with thionyl chloride to form the acid chloride, followed by coupling with diisobutylamine under Schotten-Baumann conditions (base-catalyzed acylation) .

Stereochemical control : Use catalytic triethylamine in anhydrous dichloromethane to favor the (2E)-isomer, confirmed by -NMR coupling constants () .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize byproducts.

Q. Q2: Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

A2:

- NMR : - and -NMR to confirm regiochemistry and substituent positions (e.g., methoxy/ethoxy groups).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (, exact mass 359.2461).

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .

Q. Q3: How can researchers conduct preliminary biological activity screening for this compound?

A3:

- Antimicrobial assays : Follow protocols for similar enamide derivatives :

- MIC/MBC testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Enterococcus faecalis.

- Dose-response curves : Test concentrations from 0.1–50 µM in triplicate.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. Q4: How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

A4:

Q. Q5: What computational strategies are effective for studying electronic structure-activity relationships in this compound?

A5:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to map frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Molecular docking : AutoDock Vina to simulate binding to bacterial targets (e.g., S. aureus dihydrofolate reductase) using PDB 3SRW .

- MD simulations : GROMACS for 100 ns trajectories to assess ligand-protein stability (RMSD < 2 Å).

Q. Q6: How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

A6:

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assay) and logP (HPLC-derived) to correlate with bioavailability.

- Metabolite identification : LC-HRMS to detect phase I/II metabolites (e.g., demethylation of methoxy groups) .

- In vivo validation : Use a murine infection model with dosing adjusted for metabolic clearance (e.g., 10 mg/kg BID).

Q. Q7: What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum, tissue)?

A7:

- UPLC-MS/MS :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ (m/z 360.2 → 242.1).

- LLOQ : 1 ng/mL in plasma with SPE cleanup .

- Validation : Follow FDA guidelines for precision (CV < 15%) and accuracy (85–115%).

Q. Q8: How can structure-activity relationship (SAR) studies be designed to improve potency against drug-resistant pathogens?

A8:

- Analog synthesis : Replace ethoxy with trifluoromethoxy (enhanced lipophilicity) or introduce nitro groups (electron-withdrawing effects) .

- Biological testing : Compare MICs against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

- Resistance profiling : Serial passage assays to monitor MIC shifts over 20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.